molecular formula C18H18ClN3O4S B15081307 Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B15081307
M. Wt: 407.9 g/mol
InChI Key: GPZBSDWHXRJQEB-AWQFTUOYSA-N
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Description

Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with the molecular formula C18H18ClN3O4S This compound is notable for its unique structure, which includes a thiophene ring, an acetyl group, and a chlorobenzylidene hydrazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazone: The reaction between 2-chlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with ethyl 5-acetyl-4-methyl-3-thiophenecarboxylate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone moiety or the thiophene ring.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
  • Ethyl 5-acetyl-2-({[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Uniqueness

Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific substitution pattern and the presence of the chlorobenzylidene group

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[(E)-(2-chlorophenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H18ClN3O4S/c1-4-26-17(24)14-10(2)15(11(3)23)27-16(14)21-18(25)22-20-9-12-7-5-6-8-13(12)19/h5-9H,4H2,1-3H3,(H2,21,22,25)/b20-9+

InChI Key

GPZBSDWHXRJQEB-AWQFTUOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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